N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
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Overview
Description
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride: is an organic compound with the molecular formula C8H18N2·HCl. It is a derivative of cyclohexanediamine, where the amine groups are methylated. This compound is typically found as a white to off-white powder or crystals and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride typically begins with cyclohexanediamine.
Methylation: The cyclohexanediamine undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to form N1,N2-dimethylcyclohexane-1,2-diamine.
Hydrochloride Formation: The resulting N1,N2-dimethylcyclohexane-1,2-diamine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Ligand in Catalysis: N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is used as a ligand in various catalytic reactions, including N-alkenylation and N-alkylation of amides.
Biology and Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Polymer Synthesis: This compound is used in the synthesis of polymers and resins.
Dye Manufacturing: It acts as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride involves its role as a ligand in catalytic processes. It coordinates with metal ions to form complexes that facilitate various chemical transformations. The molecular targets include metal centers in catalysts, and the pathways involve coordination chemistry and electron transfer processes .
Comparison with Similar Compounds
- N,N’-Dimethyl-1,2-cyclohexanediamine
- N,N-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
Comparison:
- N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is unique due to its specific methylation pattern and its hydrochloride salt form, which enhances its solubility and reactivity in certain reactions.
- N,N’-Dimethyl-1,2-cyclohexanediamine lacks the hydrochloride component, making it less soluble in aqueous solutions.
- N,N-Dimethylethylenediamine has a different backbone structure, leading to different reactivity and applications.
- 1,2-Diaminocyclohexane is the parent compound and lacks the methyl groups, resulting in different chemical properties and uses .
Properties
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPODRSSEXQIOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-10-1 |
Source
|
Record name | 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351479-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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